Chlorthal-dimethyl

Catalog No.
S523568
CAS No.
1861-32-1
M.F
C10H6Cl4O4
M. Wt
332.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chlorthal-dimethyl

CAS Number

1861-32-1

Product Name

Chlorthal-dimethyl

IUPAC Name

dimethyl 2,3,5,6-tetrachlorobenzene-1,4-dicarboxylate

Molecular Formula

C10H6Cl4O4

Molecular Weight

332.0 g/mol

InChI

InChI=1S/C10H6Cl4O4/c1-17-9(15)3-5(11)7(13)4(10(16)18-2)8(14)6(3)12/h1-2H3

InChI Key

NPOJQCVWMSKXDN-UHFFFAOYSA-N

SMILES

COC(=O)C1=C(C(=C(C(=C1Cl)Cl)C(=O)OC)Cl)Cl

Solubility

LESS THAN 5% IN WATER; GREATER THAN 5% IN CYCLOHEXANONE, ACETONE, XYLENE
Solubility (g/kg solvent @ 25 °C): 120 g in dioxan, 250 g in benzene, 170 g in toluene, 140 g in xylene, 100 g in acetone, 70 g in carbon tetrachloride.
7% @ 25 °C IN CARBON TETRACHLORIDE
water solubility = 0.5 mg/l @ 25 °C

Synonyms

Dacthal, DCPA, dimethyl 2,3,5,6-tetrachloro-terephthalate, dimethyl 2,3,5,6-tetrachloroterephthalate

Canonical SMILES

COC(=O)C1=C(C(=C(C(=C1Cl)Cl)C(=O)OC)Cl)Cl

Description

The exact mass of the compound Dacthal is 329.902 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1.51e-06 mless than 5% in water; greater than 5% in cyclohexanone, acetone, xylenesolubility (g/kg solvent @ 25 °c): 120 g in dioxan, 250 g in benzene, 170 g in toluene, 140 g in xylene, 100 g in acetone, 70 g in carbon tetrachloride.7% @ 25 °c in carbon tetrachloridewater solubility = 0.5 mg/l @ 25 °c. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 155745. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Phthalic Acids - Supplementary Records. It belongs to the ontological category of methyl ester in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Agrochemicals -> Herbicides. However, this does not mean our product can be used or applied in the same or a similar way.

Dacthal (Dimethyl tetrachloroterephthalate)

Soil Analysis with Dacthal

Dacthal in Vegetable Crops and Strawberries

Dacthal in Onion Crops

Dacthal in Broccoli, Brussels Sprouts, Cabbage and Onions

Dacthal in Dynamo 750 Herbicide

Chlorthal-dimethyl, also known as dimethyl tetrachloroterephthalate or DCPA, is an organic compound with the chemical formula C10H6Cl4O4C_{10}H_{6}Cl_{4}O_{4}. It is primarily used as a preemergent herbicide for controlling annual grasses and certain broadleaf weeds in various agricultural settings, including vegetable crops, turf, and cotton . The compound functions by inhibiting plant growth hormones, particularly auxins, which are crucial for cell elongation and division .

DCPA acts as a pre-emergent herbicide by disrupting plant cell division during germination. It specifically inhibits microtubule assembly, essential for forming the mitotic spindle during cell division. This prevents weed seeds from establishing roots and shoots.

Toxicity

DCPA is considered moderately toxic. Studies suggest potential endocrine disruption effects on thyroid function, particularly in developing organisms []. The EPA has raised concerns about potential human health risks, leading to the suspension of technical-grade DCPA production [].

The synthesis of chlorthal-dimethyl involves chlorination processes and esterification. Initially, terephthaloyl chloride is treated with chlorine to yield tetrachloroterephthaloyl chloride. This intermediate is then esterified with methanol to produce chlorthal-dimethyl:

  • Chlorination Reaction:
    C6H4(COCl)2+4Cl2Fe catalyst C6Cl4(COCl)2C_{6}H_{4}(COCl)_{2}+4Cl_{2}\xrightarrow{Fe\text{ catalyst }}C_{6}Cl_{4}(COCl)_{2}
  • Esterification Reaction:
    C6Cl4(COCl)2+2CH3OHC6Cl4(CO2CH3)2C_{6}Cl_{4}(COCl)_{2}+2CH_{3}OH\rightarrow C_{6}Cl_{4}(CO_{2}CH_{3})_{2}

Upon application, chlorthal-dimethyl degrades primarily through hydrolysis, yielding monomethyl tetrachloroterephthalate and tetrachloroterephthalic acid as breakdown products .

The synthesis of chlorthal-dimethyl can be achieved through several methods, including:

  • Chlorination of p-Xylene: This method involves the chlorination of p-xylene followed by further reactions to produce the desired compound.
  • Esterification: The chlorinated intermediate is esterified with methanol to yield chlorthal-dimethyl.

The synthesis process was first documented in a patent filed in 1958, reflecting its long-standing use in agriculture .

Chlorthal-dimethyl is primarily utilized as a preemergent herbicide in various agricultural applications. Its key uses include:

  • Vegetable Crops: Effective against annual grasses and some broadleaf weeds.
  • Turf Management: Commonly used on lawns and golf courses.
  • Cotton Cultivation: Helps manage weed competition during early plant growth stages.

Despite its effectiveness, recent regulatory actions have led to the cancellation of all products containing chlorthal-dimethyl in Australia due to health concerns .

Studies have shown that chlorthal-dimethyl can interact adversely with various biological systems. Notably, it has been found to disrupt thyroid hormone levels in laboratory animals, indicating potential risks for human health when exposure occurs during pregnancy . Furthermore, its metabolites have been detected in environmental samples, raising concerns about bioaccumulation and ecological impact .

Chlorthal-dimethyl shares similarities with several other herbicides. Below is a comparison highlighting its uniqueness:

Compound NameChemical FormulaMechanism of ActionUnique Features
Chlorthal-dimethylC10H6Cl4O4C_{10}H_{6}Cl_{4}O_{4}Inhibits auxin actionSelective for turf; significant endocrine disruption risk
PendimethalinC14H19NC_{14}H_{19}NInhibits microtubule formationBroad-spectrum; less toxic to mammals
ProdiamineC12H16NC_{12}H_{16}NInhibits cell divisionLonger residual activity; less environmental persistence
TrifluralinC13H16F3NC_{13}H_{16}F_3NDisrupts mitosisBroad-spectrum; potential carcinogenic effects

Chlorthal-dimethyl's selective action against specific weeds while posing significant risks to human health sets it apart from these other herbicides.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Colorless solid; [HSDB] Colorless crystalline solid; [MSDSonline]

Color/Form

CRYSTALS FROM METHANOL
COLORLESS CRYSTALS

XLogP3

4.4

Hydrogen Bond Acceptor Count

4

Exact Mass

331.899069 g/mol

Monoisotopic Mass

329.902019 g/mol

Boiling Point

365.0 °C

Heavy Atom Count

18

LogP

4.28 (LogP)
log Kow = 4.40 @ 25 °C

Odor

ESSENTIALLY ODORLESS

Appearance

Solid powder

Melting Point

155-156 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

ZU3X5G2QLR

Vapor Pressure

0.0000025 [mmHg]
2.5X10-6 mm Hg at 25 °C

Impurities

Dimethyl tetrachloroterephthalate is known to contain hexachlorobenzene at <0.3%.

Other CAS

1861-32-1

Absorption Distribution and Excretion

IT IS METABOLIZED IN ANIMALS TO MONOMETHYL ESTER AND CHLORTHAL WHICH ARE ELIMINATED IN URINE.
METABOLISM STUDIES IN MAN & DOG INDICATE THAT...HYDROLYSIS OF ESTER BONDS OCCUR...RESULTING IN URINARY EXCRETION OF MONO- OR DICARBOXYLIC ACID DERIV. REMAINDER /IS/ EXCRETED UNCHANGED IN FECES. NO APPRECIABLE STORAGE IN BODY TISSUE HAS BEEN DEMONSTRATED.
NO RESIDUES OF DACTHAL WERE FOUND IN MILK OF DAIRY COWS FED THIS CMPD. ABOUT 1% OF INTACT DACTHAL WAS FOUND IN MANURE. DACTHAL MONOACID, 2,3,5,6-TETRACHLOROMONOMETHYLTEREPHTHALATE, WAS ELIMINATED VIA MANURE (3.3%) AND URINE (90.9%).
...NOT ABSORBED BY FOLIAGE. ...NOT TRANSLOCATED IN THE PLANT. ...KILLS GERMINATING SEEDS; EXACT MECHANISM NOT YET KNOWN. ...NOT CONSIDERED TO BE METABOLIZED BY PLANTS.

Metabolism Metabolites

DACTHAL MONOACID, 2,3,5,6-TETRACHLOROMONOMETHYLTEREPHTHALATE, WAS ELIMINATED VIA MANURE (3.3%) AND URINE (90.9%). BEEF LIVER SLICES RAPIDLY PRODUCED THIS SAME METABOLITE. INCUBATION OF DACTHAL WITH RUMEN CONTENTS DID NOT DECOMPOSE DACTHAL.
Studies in man and dog indicate that substantial hydrolysis of the ester bonds occurs ... resulting in the urinary excretion of mono- or dicarboxylic acid derivatives.

Wikipedia

Dimethyl_tetrachloroterephthalate

Use Classification

Agrochemicals -> Pesticides
HERBICIDES

Methods of Manufacturing

BY ESTERIFICATION WITH METHYL ALCOHOL OF TETRACHLOROTEREPHTHALIC ACID.
THE ESTER IS PRODUCED BY THE CHLORINATION OF TEREPHTHALOYL CHLORIDE...& REACTION WITH METHANOL.
Dimethyl tetrachloroterephthalate can be prepared by chlorination of p-xylene, conversion of the resulting reaction products to 2,3,5,6-tetrachloroterephthaloyl chloride, and reaction with methanol to yield the dimethyl ester.

General Manufacturing Information

INCOMPATIBILITIES: COMPATIBLE WITH MOST OTHER PESTICIDES; NO UNUSUAL HARD WATER PROBLEMS.
IT IS PRE-EMERGENCE HERBICIDE RECOMMENDED FOR CONTROL OF ANNUAL WEEDS IN MANY CROPS @ RATES OF 6-14 KG/HECTARE.
US Patent 2,923,634 for preparation; Lindeman (1960 to Diamond Alkali)

Analytic Laboratory Methods

ANALYSIS.../IS/ BY GAS CHROMATOGRAPHY; BY INFRARED; METHOD AVAILABLE FROM DIAMOND SHAMROCK CHEMICAL COMPANY.
...RESIDUES MAY BE DETERMINED BY COLORIMETRIC METHOD AND COULOMETRIC GAS LIQ CHROMATOGRAPHY.
GENERAL SAMPLE, GAS CHROMATOGRAPHY. GENERAL SAMPLE; COLUMN CHROMATOGRAPHY; GAS CHROMATOGRAPHY. DETERMINATION OF RESIDUES OF DACTHAL HERBICIDE IN VEGETABLES & AGRONOMIC CROPS.
GENERAL SAMPLE; COLUMN CHROMATOGRAPHY; GAS CHROMATOGRAPHY. DETERMINATION OF RESIDUES OF DACTHAL HERBICIDE IN VEGETABLES & AGRONOMIC CROPS.
For more Analytic Laboratory Methods (Complete) data for DIMETHYL TETRACHLOROTEREPHTHALATE (10 total), please visit the HSDB record page.

Stability Shelf Life

STABLE IN THE PURE STATE
STABLE TO UV IRRADIATION

Dates

Modify: 2023-08-15

Understanding Compression-Induced Amorphization of Crystalline Posaconazole

Chengbin Huang, Gerard Klinzing, Adam Procopio, Fengyuan Yang, Jie Ren, Rubi Burlage, Lei Zhu, Yongchao Su
PMID: 30575400   DOI: 10.1021/acs.molpharmaceut.8b01122

Abstract

Process-induced phase transformations (PIPTs) of active pharmaceutical ingredients (APIs) can alter APIs' physicochemical properties and impact performance of pharmaceutical drug products. In this study, we investigated compression-induced amorphization of crystalline posaconazole (POSA), where the impact of mechanical stresses and excipients on amorphization were explored.
F solid-state NMR (ssNMR) was utilized to detect and quantify amorphous content in the compressed tablets, and finite element analysis (FEA) was conducted to understand stress distributions in the compression process. Both applied macroscopic axial stress and shear stress were found to be important to amorphization of crystalline POSA. Punch velocity, an important compression process parameter, had negligible effect on amorphization up to 100 mm/s. Two diluents, microcrystalline cellulose (MCC) and dibasic calcium phosphate anhydrous (DCPA), and one lubricant, magnesium stearate (MgSt), were evaluated for their impact on amorphization in this study. It was found that both MCC and DCPA significantly enhanced amorphization of POSA at a low drug loading (5% w/w). The 1% (w/w) blended lubricant effectively reduced the amorphous content in MCC-POSA tablets; however, it had minimal effect on either neat POSA or DCPA-POSA tablets. Drug loading, or excipient concentration, was demonstrated to have a significant impact on the extent of amorphization. These observed excipient effects support the important role of interparticulate stresses in amorphization of crystalline POSA.


Atmospheric deposition of current use pesticides in the Arctic: snow core records from the Devon Island Ice Cap, Nunavut, Canada

Xianming Zhang, Torsten Meyer, Derek C G Muir, Camilla Teixeira, Xiaowa Wang, Frank Wania
PMID: 24158382   DOI: 10.1039/c3em00433c

Abstract

Current use pesticides (CUPs) have been detected in the Arctic, even though there are no direct sources and their long range atmospheric transport potential is generally lower than that of legacy pesticides. Data on the deposition of CUPs in the Arctic are required to assess the impact of their global usage and emission. In this study, selected CUPs were measured in the layers of a snow pit sampled on the Devon Ice Cap, Nunavut, Canada. The oldest sampled layers correspond to deposition from the early 1990s. Dacthal and endosulfan sulfate were most frequently detected, with peak deposition fluxes of 1.0 and 0.4 pg cm(-2) per year. While endosulfan sulfate was more abundant than its parent compounds in most years, endosulfan (sum of α and β isomers) was predominant in 2003 and 2006, which together with air mass backward trajectories suggests a possible origin from ongoing use in Eurasia. The interannual variation in CUP deposition fluxes could not be explained with annual variations in the extent of air mass origin over agricultural lands, suggesting that other factors, such as the interannual variation in pesticide use, play a role in affecting the long range transport of CUPs to the Arctic. The very high variability in the concentrations of CUPs in the horizontal layers of Arctic ice caps is most plausibly explained by the highly episodic nature of long range atmospheric transport and deposition. While this strong influence of rare events limits the suitability of ice caps as reliable records of historical trends in Arctic contaminant deposition with annual resolution, the presence of concentration peaks in the ice record is proof of the possibility of such transport and deposition.


Composite scaffolds of dicalcium phosphate anhydrate /multi-(amino acid) copolymer: in vitro degradability and osteoblast biocompatibility

Qianqian Yao, Jun Ye, Qian Xu, Anchun Mo, Ping Gong
PMID: 25554826   DOI: 10.1080/09205063.2014.994946

Abstract

This study aims to evaluate in vitro degradability and osteoblast biocompatibility of dicalcium phosphate anhydrate/multi-(amino acid) (DCPA/MAA) composites prepared by in situ polymerization method. The results revealed that the composites could be slowly degraded in PBS solution, with weight loss of 9.5 ± 0.2 wt.% compared with 12.2 ± 0.2 wt.% of MAA copolymer after eight weeks, and the changes of pH value were in the range of 7.18-7.4 and stabilized at 7.24. In addition, the compressive strength of the composite decreased from 98 to 62 MPa while that of MAA copolymer from 117 to 86 MPa. Furthermore, with non-toxicity demonstrated by 3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyl-tetrazolium bromide assay, the addition of DCPA to the MAA copolymer evidenced an enhancement of osteoblast differentiation and attachment compared with pure MAA materials regarding to alkaline phosphatase activity as well as initial cell adhesion. The results indicated that the DCPA/MAA scaffolds with good osteoblast biocompatibility, degradability, and sufficient strength had promising potential application in bone tissue engineering.


Trophodynamics of current use pesticides and ecological relationships in the Bathurst region vegetation-caribou-wolf food chain of the Canadian Arctic

Adam D Morris, Derek C G Muir, Keith R Solomon, Camilla Teixeira, Mark Duric, Xiaowa Wang
PMID: 24975230   DOI: 10.1002/etc.2634

Abstract

The bioaccumulation of current use pesticides (CUPs) and stable isotopes of carbon and nitrogen were investigated in vegetation-caribou-wolf food chain in the Bathurst region (Nunavut, Canada). Volumetric bioconcentration factors (BCF(v)) in vegetation were generally greatest for dacthal (10-12) ≥ endosulfan sulfate (10-11) > ß-endosulfan (>9.0-9.7) ≥ pentachloronitrobenzene (PCNB; 8.4-9.6) > α-endosulfan (8.3-9.3) > chlorpyrifos (8.0-8.7) >chlorothalonil (7.6-8.3). The BCF(v) values in vegetation were significantly correlated with the logarithm of the octanol-air partition coefficients (log K(OA)) of CUPs (r(2) = 0.90, p = 0.0040), although dacthal was an outlier and not included in this relationship. Most biomagnification factors (BMFs) for CUPs in caribou:diet comparisons were significantly less than 1. Similarly, the majority of wolf:caribou BMFs were either significantly less than 1 or were not statistically greater than 1. Significant trophic magnification factors (TMFs) were all less than 1, indicating that these CUPs exhibit trophic dilution through this terrestrial food chain. The log K(OA) reasonably predicted bioconcentration in vegetation for most CUPs but was not correlated with BMFs or TMFs in mammals. Our results, along with those of metabolic studies, suggest that mammals actively metabolize these CUPs, limiting their biomagnification potential despite entry into the food chain through effective bioconcentration in vegetation.


Contaminant residues and declines of the Cascades frog (Rana cascadae) in the California Cascades, USA

Carlos Davidson, Kerri Stanley, Staci Massey Simonich
PMID: 22639410   DOI: 10.1002/etc.1902

Abstract

Populations of Cascades frogs (Rana cascadae) have declined precipitously in the Mount Lassen area, but remain abundant in the other half of their California range in the Klamath Mountains. To evaluate the role of contaminants in Cascade frog declines, we sampled sediment and frog tadpole tissue at 31 sites where Cascades frogs had disappeared and sites where Cascades frogs are still present across the Lassen and Klamath regions. Pacific chorus frogs (Pseudacris regilla) were tested and used as surrogates for residue concentrations in Cascades frogs. We analyzed a total of 79 tadpole samples for 73 semivolatile contaminants including pesticides, polychlorinated biphenyls (PCBs), and polycyclic aromatic hydrocarbons (PAHs). The most frequently detected residue was endosulfan sulfate, followed by dacthal, chlorpyrifos, PCB 187, endosulfan II, trans-chlordane, and trans-nonachlor. Chorus frogs had similar residue concentrations as Cascades frogs for most but not all chemicals, indicating that chorus frogs can serve as a reasonable proxy for chemical concentrations in Cascades frogs. None of the contaminants in tissue or sediment had significantly higher concentrations at sites where Cascades frogs have disappeared than at sites where Cascades frogs are still present. We found no evidence to support the hypothesis that the contaminants analyzed have contributed to the decline of Cascades frogs in northern California, although we were able to analyze only a handful of the over 300 pesticides currently used in the area.


Current-use pesticide transport to Costa Rica's high-altitude tropical cloud forest

Chubashini Shunthirasingham, Todd Gouin, Ying D Lei, Clemens Ruepert, Luisa E Castillo, Frank Wania
PMID: 21898568   DOI: 10.1002/etc.671

Abstract

To gain insight into the atmospheric transport and deposition of organic contaminants in high-altitude forests in the humid tropics, pesticides were analyzed in air, water, and soil samples from Costa Rica. Passive samplers deployed across the country revealed annually averaged air concentrations of chlorothalonil, endosulfan, and pendimethalin that were higher in areas with intensive agricultural activities than in more remote areas. Atmospheric concentrations were particularly high in the intensively cultivated central valley. Only endosulfan and its degradation products were found in soils sampled along an altitudinal transect on the northern side of Volcano Turrialba, which is facing heavily cultivated coastal plains. Consistent with calculations of cold trapping in tropical mountains, concentrations of endosulfan sulfate increased with altitude. Pesticide levels in lake, creek, fog, and arboreal water samples from high-elevation cloud forests were generally below 10 ng · L(-1). Endosulfan sulfate was the most abundant pesticide in water, with concentrations ranging from 0.4 to 9.4 ng · L(-1). Its levels were highest in water sampled from bromeliads. Levels of total endosulfan in water are much lower than the reported median lethal concentration (LC50) value for acute toxicity of α-endosulfan to tadpoles. Although this suggests that the presence of pesticide might not have a direct impact on amphibian populations, the possibility of effects of chronic exposure to a mixture of substances cannot be excluded. Fog was relatively enriched in some of the analyzed pesticides, such as dacthal and chlorothalonil, and may constitute an important deposition pathway to high-altitude tropical cloud forest.


Deposition and accumulation of airborne organic contaminants in Yosemite National Park, California

M Alisa Mast, David A Alvarez, Steven D Zaugg
PMID: 22189687   DOI: 10.1002/etc.1727

Abstract

Deposition and accumulation of airborne organic contaminants in Yosemite National Park were examined by sampling atmospheric deposition, lichen, zooplankton, and lake sediment at different elevations. Passive samplers were deployed in high-elevation lakes to estimate surface-water concentrations. Detected compounds included current-use pesticides chlorpyrifos, dacthal, and endosulfans and legacy compounds chlordane, dichlorodiphenyltrichloroethane-related compounds, dieldrin, hexachlorobenzene, and polychlorinated biphenyls. Concentrations in snow were similar among sites and showed little variation with elevation. Endosulfan concentrations in summer rain appeared to coincide with application rates in the San Joaquin Valley. More than 70% of annual pesticide inputs from atmospheric deposition occurred during the winter, largely because most precipitation falls as snow. Endosulfan and chlordane concentrations in lichen increased with elevation, indicating that mountain cold-trapping might be an important control on accumulation of these compounds. By contrast, chlorpyrifos concentrations were inversely correlated with elevation, indicating that distance from source areas was the dominant control. Sediment concentrations were inversely correlated with elevation, possibly because of the organic carbon content of sediments but also perhaps the greater mobility of organic contaminants at lower elevations. Surface-water concentrations inferred from passive samplers were at sub-parts-per-trillion concentrations, indicating minimal exposure to aquatic organisms from the water column. Concentrations in sediment generally were low, except for dichlorodiphenyldichloroethane in Tenaya Lake, which exceeded sediment guidelines for protection of benthic organisms.


Development of Tablet Formulation of Amorphous Solid Dispersions Prepared by Hot Melt Extrusion Using Quality by Design Approach

Anjali Agrawal, Mayur Dudhedia, Weibin Deng, Kevin Shepard, Li Zhong, Edward Povilaitis, Ewa Zimny
PMID: 26757898   DOI: 10.1208/s12249-015-0472-0

Abstract

The objective of the study was to identify the extragranular component requirements (level and type of excipients) to develop an immediate release tablet of solid dispersions prepared by hot melt extrusion (HME) process using commonly used HME polymers. Solid dispersions of compound X were prepared using polyvinyl pyrrolidone co-vinyl acetate 64 (PVP VA64), Soluplus, and hypromellose acetate succinate (HPMCAS-LF) polymers in 1:2 ratio by HME through 18 mm extruder. A mixture design was employed to study effect of type of polymer, filler (microcrystalline cellulose (MCC), lactose, and dicalcium phosphate anhydrous (DCPA)), and disintegrant (Crospovidone, croscarmellose sodium, and sodium starch glycolate (SSG)) as well as level of extrudates, filler, and disintegrant on tablet properties such as disintegration time (DT), tensile strength (TS), compactibility, and dissolution. Higher extrudate level resulted in longer DT and lower TS so 60-70% was the maximum amount of acceptable extrudate level in tablets. Fast disintegration was achieved with HPMCAS-containing tablets, whereas Soluplus- and PVP VA64-containing tablets had higher TS. Crospovidone and croscarmellose sodium were more suitable disintegrant than SSG to achieve short DT, and MCC was a suitable filler to prepare tablets with acceptable TS for each studied HME polymer. The influence of extragranular components on dissolution from tablets should be carefully evaluated while finalizing tablet composition, as it varies for each HME polymer. The developed statistical models identified suitable level of fillers and disintegrants for each studied HME polymer to achieve tablets with rapid DT (<15 min) and acceptable TS (≥1 MPa at 10-15% tablet porosity), and their predictivity was confirmed by conducting internal and external validation studies.


Stability of the transthyretin molecule as a key factor in the interaction with a-beta peptide--relevance in Alzheimer's disease

Carlos A Ribeiro, Maria João Saraiva, Isabel Cardoso
PMID: 23028965   DOI: 10.1371/journal.pone.0045368

Abstract

Transthyretin (TTR) protects against A-Beta toxicity by binding the peptide thus inhibiting its aggregation. Previous work showed different TTR mutations interact differently with A-Beta, with increasing affinities correlating with decreasing amyloidogenecity of the TTR mutant; this did not impact on the levels of inhibition of A-Beta aggregation, as assessed by transmission electron microscopy. Our work aimed at probing differences in binding to A-Beta by WT, T119M and L55P TTR using quantitative assays, and at identifying factors affecting this interaction. We addressed the impact of such factors in TTR ability to degrade A-Beta. Using a dot blot approach with the anti-oligomeric antibody A11, we showed that A-Beta formed oligomers transiently, indicating aggregation and fibril formation, whereas in the presence of WT and T119M TTR the oligomers persisted longer, indicative that these variants avoided further aggregation into fibrils. In contrast, L55PTTR was not able to inhibit oligomerization or to prevent evolution to aggregates and fibrils. Furthermore, apoptosis assessment showed WT and T119M TTR were able to protect against A-Beta toxicity. Because the amyloidogenic potential of TTR is inversely correlated with its stability, the use of drugs able to stabilize TTR tetrameric fold could result in increased TTR/A-Beta binding. Here we showed that iododiflunisal, 3-dinitrophenol, resveratrol, [2-(3,5-dichlorophenyl)amino] (DCPA) and [4-(3,5-difluorophenyl)] (DFPB) were able to increase TTR binding to A-Beta; however only DCPA and DFPB improved TTR proteolytic activity. Thyroxine, a TTR ligand, did not influence TTR/A-Beta interaction and A-Beta degradation by TTR, whereas RBP, another TTR ligand, not only obstructed the interaction but also inhibited TTR proteolytic activity. Our results showed differences between WT and T119M TTR, and L55PTTR mutant regarding their interaction with A-Beta and prompt the stability of TTR as a key factor in this interaction, which may be relevant in AD pathogenesis and for the design of therapeutic TTR-based therapies.


The role of calcium release activated calcium channels in osteoclast differentiation

Yandong Zhou, Tricia L Lewis, Lisa J Robinson, Kathy M Brundage, Rosana Schafer, Karen H Martin, Harry C Blair, Jonathan Soboloff, John B Barnett
PMID: 20839232   DOI: 10.1002/jcp.22423

Abstract

Osteoclasts are specialized macrophage derivatives that secrete acid and proteinases to mobilize bone for mineral homeostasis, growth, and replacement or repair. Osteoclast differentiation generally requires the monocyte growth factor m-CSF and the TNF-family cytokine RANKL, although differentiation is regulated by many other cytokines and by intracellular signals, including Ca(2+). Studies of osteoclast differentiation in vitro were performed using human monocytic precursors stimulated with m-CSF and RANKL, revealing significant loss in both the expression and function of the required components of store-operated Ca(2+) entry over the course of osteoclast differentiation. However, inhibition of CRAC using either the pharmacological agent 3,4-dichloropropioanilide (DCPA) or by knockdown of Orai1 severely inhibited formation of multinucleated osteoclasts. In contrast, no effect of CRAC channel inhibition was observed on expression of the osteoclast protein tartrate resistant acid phosphatase (TRAP). Our findings suggest that despite the fact that they are down-regulated during osteoclast differentiation, CRAC channels are required for cell fusion, a late event in osteoclast differentiation. Since osteoclasts cannot function properly without multinucleation, selective CRAC inhibitors may have utility in management of hyperresorptive states.


Explore Compound Types